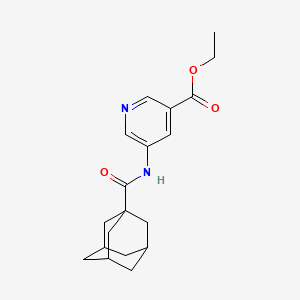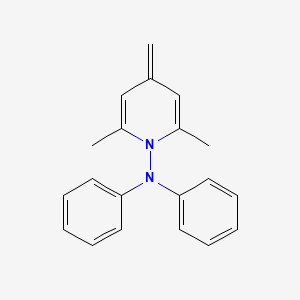silane CAS No. 112471-93-9](/img/structure/B14291895.png)
[(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane is a chemical compound known for its unique structure and properties It is an organosilicon compound that features a silane group bonded to an ethoxy, methyl, and phenyl-substituted propene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. One common method is the reaction of (1-ethoxy-2-methyl-3-phenylprop-1-en-1-yl) alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various applications, such as drug delivery or imaging.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which (1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in a variety of applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane can be compared with other similar compounds, such as:
(1-Ethoxy-3-phenylprop-1-en-1-yl)oxysilane: This compound has a similar structure but with a different substitution pattern on the propene moiety.
(1-Methoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane: This compound features a methoxy group instead of an ethoxy group, leading to different reactivity and properties.
(1-Ethoxy-2-methyl-3-phenylprop-1-en-1-yl)oxysilane: This compound has triethylsilyl groups instead of trimethylsilyl groups, affecting its steric and electronic properties.
Propiedades
Número CAS |
112471-93-9 |
|---|---|
Fórmula molecular |
C15H24O2Si |
Peso molecular |
264.43 g/mol |
Nombre IUPAC |
(1-ethoxy-2-methyl-3-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C15H24O2Si/c1-6-16-15(17-18(3,4)5)13(2)12-14-10-8-7-9-11-14/h7-11H,6,12H2,1-5H3 |
Clave InChI |
VNNAQRAWCHPSFK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C(C)CC1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)
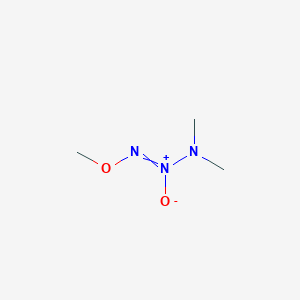
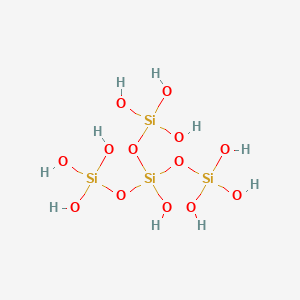
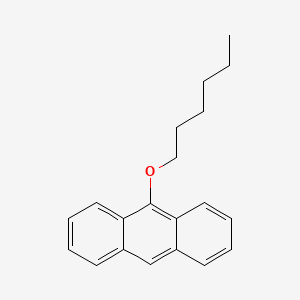
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)

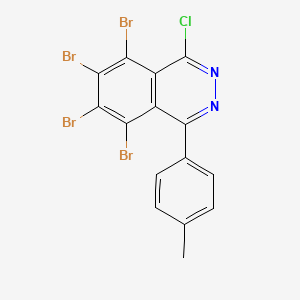
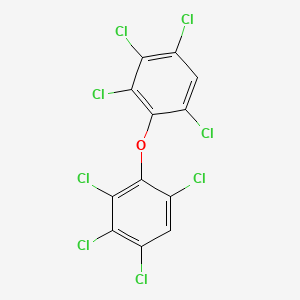

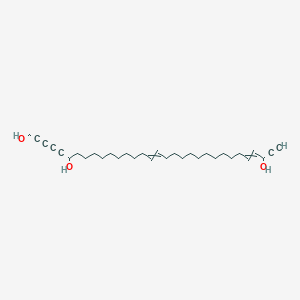
![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
